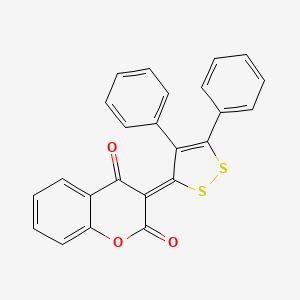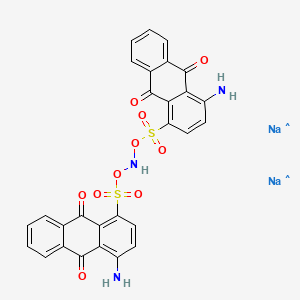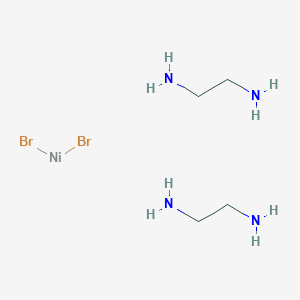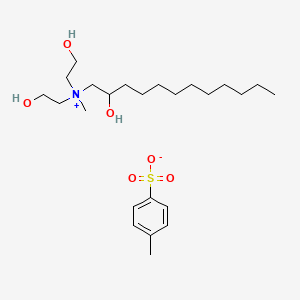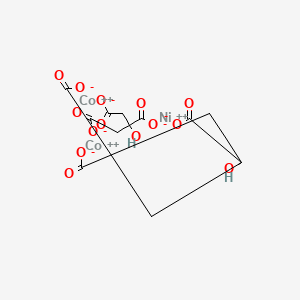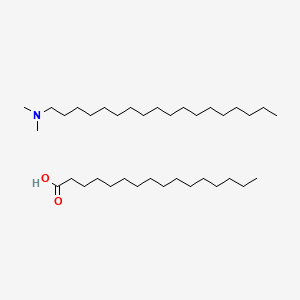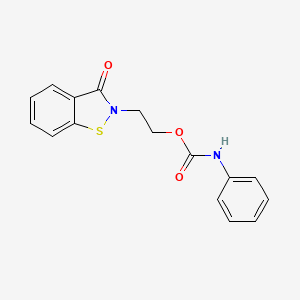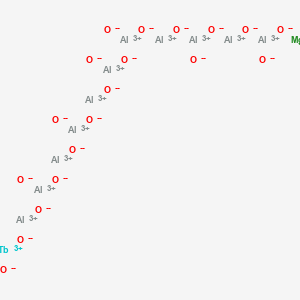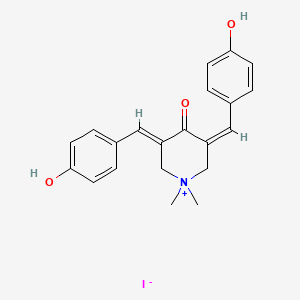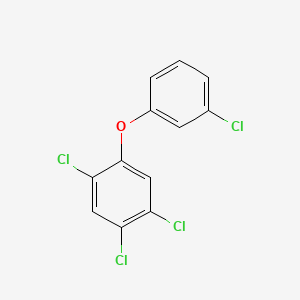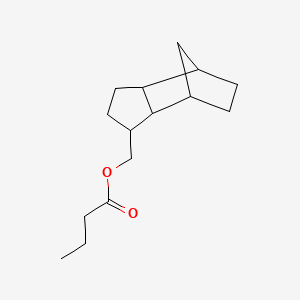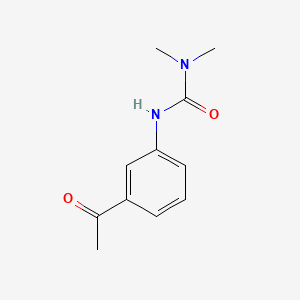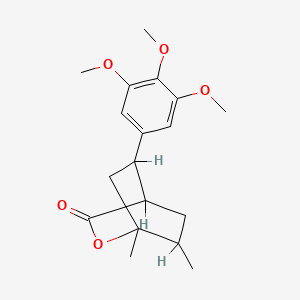
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(3-phenyl-1-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(3-phenyl-1-propenyl)- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(3-phenyl-1-propenyl)- typically involves multi-step organic reactions. The starting materials might include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization to form the pyrimidine ring. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be scaled up with considerations for cost-efficiency, safety, and environmental impact. Continuous flow reactors and automated systems might be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alkanes.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of agrochemicals or materials science.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of signal transduction pathways. Detailed studies would be required to elucidate the exact mechanisms.
相似化合物的比较
Similar Compounds
2,4-Diaminopyrimidine: A simpler analog with similar core structure.
5-Phenylpyrimidine: Another derivative with a phenyl group at a different position.
3,4-Dichlorophenylpyrimidine: A compound with similar substituents on the aromatic ring.
Uniqueness
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(3-phenyl-1-propenyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
CAS 编号 |
47434-16-2 |
|---|---|
分子式 |
C19H16Cl2N4 |
分子量 |
371.3 g/mol |
IUPAC 名称 |
5-(3,4-dichlorophenyl)-6-[(E)-3-phenylprop-1-enyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H16Cl2N4/c20-14-10-9-13(11-15(14)21)17-16(24-19(23)25-18(17)22)8-4-7-12-5-2-1-3-6-12/h1-6,8-11H,7H2,(H4,22,23,24,25)/b8-4+ |
InChI 键 |
WHXPNOOZKDOQEX-XBXARRHUSA-N |
手性 SMILES |
C1=CC=C(C=C1)C/C=C/C2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)CC=CC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


